2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester
Overview
Description
2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester is a chemical compound with the molecular formula C10H19NO5 and a molecular weight of 233.26 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester typically involves the protection of amino acids. One common method is the reaction of tert-butyl dicarbonate (Boc2O) with the amino acid homoserine, followed by esterification with methanol . The reaction conditions usually involve the use of a base such as triethylamine to facilitate the formation of the Boc-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of 2-Tert-butoxycarbonylamino-4-oxo-butyric acid methyl ester.
Reduction: Formation of 2-Tert-butoxycarbonylamino-4-hydroxy-butanol.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-D-homoserine methyl ester
- Methyl (tert-butoxycarbonyl)-D-homoserinate
- Methyl ®-2-(Boc-amino)-4-hydroxybutanoate
Uniqueness
2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester is unique due to its stability and versatility in various chemical reactions. Its ability to act as a protecting group for amino acids makes it invaluable in peptide synthesis and other complex organic syntheses. The compound’s stability under a wide range of conditions also sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNVPOPPBRMFNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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